6-Bromo-2-chloro-3-(trifluoromethyl)pyridine
Description
6-Bromo-2-chloro-3-(trifluoromethyl)pyridine (molecular formula: C₆H₂BrClF₃N, molecular weight: 260.44 g/mol) is a halogenated pyridine derivative characterized by substituents at the 2-, 3-, and 6-positions of the aromatic ring. The trifluoromethyl (-CF₃) group at position 3 is a strong electron-withdrawing moiety, while bromine (Br) at position 6 and chlorine (Cl) at position 2 contribute to its electrophilic reactivity. This compound is primarily used as an intermediate in agrochemical and pharmaceutical synthesis, particularly in the development of herbicides and insecticides due to its stability and substituent-directed reactivity .
Properties
Molecular Formula |
C6H2BrClF3N |
|---|---|
Molecular Weight |
260.44 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H |
InChI Key |
JTMOVCZBQJEIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-3-(trifluoromethyl)pyridine using bromine in the presence of a suitable solvent like chloroform. The reaction is carried out at room temperature, followed by refluxing to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling: Biaryl compounds with various functional groups.
Oxidation/Reduction: Corresponding oxidized or reduced pyridine derivatives.
Scientific Research Applications
6-Bromo-2-chloro-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-(trifluoromethyl)pyridine depends on its application:
Biological Activity: The compound may interact with biological targets like enzymes or receptors, inhibiting their function or altering their activity. The presence of halogens and the trifluoromethyl group can enhance binding affinity and specificity.
Chemical Reactions: In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
The reactivity and physicochemical properties of pyridine derivatives are highly dependent on substituent positions. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Analogs
Key Observations :
Electronic Effects :
- The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group (EWG). When positioned at C-3 , it deactivates the pyridine ring, making electrophilic substitutions less likely at adjacent positions. In contrast, when -CF₃ is at C-6 , it directs incoming nucleophiles to the C-2 and C-4 positions .
- Bromine and chlorine, both halogens, exhibit ortho/para-directing effects. For example, in 6-bromo-2-chloro-3-(trifluoromethyl)pyridine , the Cl at C-2 directs further substitutions to C-4 or C-6 , but the presence of -CF₃ at C-3 sterically hinders these positions .
Synthetic Utility :
- 6-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom at C-6 . In contrast, 3-bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1) is more suited for nucleophilic aromatic substitutions at C-3 .
Comparison with Non-Trifluoromethyl Analogs
Table 2: Halogenated Pyridines Without -CF₃
Key Differences :
- Electron-Withdrawing vs. Electron-Donating Groups : Replacement of -CF₃ with -CH₃ (as in 2-bromo-3-chloro-6-methylpyridine ) increases electron density at C-6 , enhancing susceptibility to electrophilic attacks.
- Reactivity : Iodine in 6-bromo-2-chloro-4-iodopyridin-3-amine facilitates oxidative coupling reactions, whereas bromine/chlorine in the target compound favors palladium-catalyzed cross-couplings .
Biological Activity
6-Bromo-2-chloro-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group. These halogen substituents enhance its lipophilicity and binding affinity to biological targets, making it a valuable candidate for drug development.
6-Bromo-2-chloro-3-(trifluoromethyl)pyridine exhibits various mechanisms of action, primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. The presence of halogen atoms increases the compound's ability to form strong interactions with enzyme active sites.
- Cellular Penetration : The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.
Antimicrobial Properties
Research indicates that 6-Bromo-2-chloro-3-(trifluoromethyl)pyridine possesses notable antimicrobial activity. It has been evaluated against various bacterial strains and demonstrated effectiveness in inhibiting growth, suggesting potential applications in treating bacterial infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through modulation of key signaling pathways. For instance, it affects the activity of branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types .
Case Studies
- Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) :
- Enzyme Targeting in Cancer :
Table 1: Biological Activities of 6-Bromo-2-chloro-3-(trifluoromethyl)pyridine
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| DPP-IV Inhibition | Potent inhibitor |
Table 2: Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Halogenated pyridine derivative | Antimicrobial, anticancer |
| 2-(Trifluoromethyl)pyridine | Lacks halogen diversity | Limited biological activity |
| 6-Bromo-2-(methyl)pyridine | Methyl instead of trifluoromethyl | Reduced potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
